molecular formula C17H21N2O5P B14276573 Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate CAS No. 160092-81-9

Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate

Cat. No.: B14276573
CAS No.: 160092-81-9
M. Wt: 364.3 g/mol
InChI Key: SHBGHDUYLDBASB-UHFFFAOYSA-N
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Description

Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyridine ring through a dimethoxyphosphinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the pyridine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxyphosphinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzoate ester and pyridine ring contribute to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is unique due to the presence of the dimethoxyphosphinyl group and the pyridine ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

160092-81-9

Molecular Formula

C17H21N2O5P

Molecular Weight

364.3 g/mol

IUPAC Name

ethyl 4-[[dimethoxyphosphoryl(pyridin-3-yl)methyl]amino]benzoate

InChI

InChI=1S/C17H21N2O5P/c1-4-24-17(20)13-7-9-15(10-8-13)19-16(25(21,22-2)23-3)14-6-5-11-18-12-14/h5-12,16,19H,4H2,1-3H3

InChI Key

SHBGHDUYLDBASB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)P(=O)(OC)OC

Origin of Product

United States

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